molecular formula C10H13ClN2 B1292812 3-(Benzylamino)propanenitrile hydrochloride CAS No. 877-97-4

3-(Benzylamino)propanenitrile hydrochloride

Cat. No.: B1292812
CAS No.: 877-97-4
M. Wt: 196.67 g/mol
InChI Key: OTBMQOAEVMQIEW-UHFFFAOYSA-N
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Description

3-(Benzylamino)propanenitrile hydrochloride is an organic compound with the molecular formula C10H13ClN2. It is characterized by the presence of a benzylamino group attached to a propanenitrile backbone, forming a hydrochloride salt. This compound appears as a white crystalline powder and is soluble in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)propanenitrile hydrochloride typically involves the reaction of benzylamine with acrylonitrile under controlled conditions. The reaction proceeds as follows:

    Step 1: Benzylamine reacts with acrylonitrile in the presence of a base such as sodium hydroxide to form 3-(benzylamino)propanenitrile.

    Step 2: The resulting 3-(benzylamino)propanenitrile is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)propanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Amines.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

3-(Benzylamino)propanenitrile hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in various chemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylamino)propanenitrile hydrochloride
  • 3-(Methylamino)propanenitrile hydrochloride
  • 3-(Ethylamino)propanenitrile hydrochloride

Uniqueness

3-(Benzylamino)propanenitrile hydrochloride is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. The benzyl group can enhance the compound’s ability to interact with biological targets, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

3-(benzylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMQOAEVMQIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648542
Record name 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-97-4
Record name Propanenitrile, 3-[(phenylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 81642
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC81642
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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